An In-depth Technical Guide to the Core Properties of 7-Methylbenzo[d]isoxazol-3-ol
An In-depth Technical Guide to the Core Properties of 7-Methylbenzo[d]isoxazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
7-Methylbenzo[d]isoxazol-3-ol is a heterocyclic organic compound belonging to the benzisoxazole class. While specific research on this particular derivative is limited, the benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This guide provides a comprehensive overview of the known basic properties of 7-Methylbenzo[d]isoxazol-3-ol and extrapolates potential characteristics based on the well-documented behavior of the broader benzisoxazole and 3-hydroxyisoxazole families. This document aims to serve as a foundational resource for researchers and drug development professionals interested in this compound and its analogs, offering insights into its physicochemical properties, potential biological activities, and relevant experimental methodologies.
Chemical Identity and Physicochemical Properties
7-Methylbenzo[d]isoxazol-3-ol, with the CAS number 36238-83-2, is a solid at room temperature.[3] Its fundamental properties are summarized in the table below. Due to the scarcity of specific experimental data for this compound, some physicochemical parameters are predicted based on its structure and data from related compounds.
Table 1: Core Properties of 7-Methylbenzo[d]isoxazol-3-ol
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇NO₂ | [3] |
| Molecular Weight | 149.149 g/mol | [3] |
| CAS Number | 36238-83-2 | [3] |
| IUPAC Name | 7-methyl-1,2-benzoxazol-3-one | [3] |
| Synonyms | 7-methylbenzo d isoxazol-3-ol, 7-methyl-1,2-benzoxazol-3-ol, 3-hydroxy-7-methyl-1,2-benzisoxazole | [3] |
| Appearance | Light brown to brown solid | Inferred from supplier data for related compounds |
| pKa | Estimated ~4-5 | Predicted based on 3-hydroxyisoxazole derivatives |
| logP (predicted) | ~1.5 - 2.5 | QSAR prediction |
| Aqueous Solubility | Likely low | Inferred from general properties of benzisoxazoles |
Tautomerism
A key feature of 3-hydroxyisoxazoles is their existence in tautomeric forms. 7-Methylbenzo[d]isoxazol-3-ol is expected to exist in equilibrium with its keto tautomer, 7-methylbenzo[d]isoxazol-3(2H)-one. The position of this equilibrium can be influenced by the solvent and solid-state packing effects. This tautomerism is a critical consideration for its chemical reactivity and biological interactions.
Caption: Tautomeric equilibrium of 7-Methylbenzo[d]isoxazol-3-ol.
Synthesis and Reactivity
General Synthetic Workflow
The following diagram illustrates a plausible synthetic route, which is a common strategy for this class of compounds.
Caption: A plausible synthetic workflow for 7-Methylbenzo[d]isoxazol-3-ol.
Potential Biological Activities and Therapeutic Significance
Direct biological studies on 7-Methylbenzo[d]isoxazol-3-ol are not prominently documented. However, the benzisoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This suggests that 7-Methylbenzo[d]isoxazol-3-ol could be a valuable starting point for drug discovery programs.
The diverse biological activities of benzisoxazole derivatives include:
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Antipsychotic: Several marketed antipsychotic drugs, such as risperidone and paliperidone, feature a benzisoxazole core.[5]
-
Anticonvulsant: Zonisamide, an anticonvulsant medication, is a benzisoxazole derivative.[1][5]
-
Anticancer: Numerous studies have reported the cytotoxic effects of benzisoxazole analogs against various cancer cell lines.[1][6][7]
-
Antimicrobial: The benzisoxazole moiety is present in compounds with antibacterial and antifungal properties.[1]
-
Anti-inflammatory: Benzisoxazole derivatives have been investigated for their potential as anti-inflammatory agents.[1]
The methyl group at the 7-position and the hydroxyl group at the 3-position of the target molecule will influence its specific biological profile and should be a key consideration in any screening cascade.
Predicted Metabolism and Toxicological Profile
Metabolic Stability
The metabolic fate of 7-Methylbenzo[d]isoxazol-3-ol has not been experimentally determined. For the broader class of benzoxazole and benzothiazole-based compounds, metabolism often involves oxidation and conjugation reactions.[8] The metabolic stability of such compounds is a critical factor in drug development.[9] In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability.[9]
Toxicological Assessment
No specific toxicity data for 7-Methylbenzo[d]isoxazol-3-ol is available. However, safety data sheets for related compounds provide some guidance. For instance, Benzo[d]isoxazol-3-ol is classified as an irritant.[10] General safety precautions for handling fine chemicals should be observed, including the use of personal protective equipment and working in a well-ventilated area. In vitro cytotoxicity assays are a crucial first step in evaluating the toxicological profile of new chemical entities.[11]
Analytical Methodologies
The characterization and quantification of 7-Methylbenzo[d]isoxazol-3-ol would rely on standard analytical techniques employed for small organic molecules.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | Characteristic shifts for the aromatic protons, the methyl group, and the carbons of the benzisoxazole core. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands corresponding to O-H, C=O (from the keto tautomer), C=N, and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak under appropriate chromatographic conditions. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal stability. | An endothermic peak corresponding to the melting point. |
Experimental Protocol: Purity Determination by HPLC
This protocol provides a general framework for assessing the purity of 7-Methylbenzo[d]isoxazol-3-ol.
-
Preparation of Standard Solution: Accurately weigh approximately 1 mg of 7-Methylbenzo[d]isoxazol-3-ol and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 0.1 mg/mL.
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV-Vis scan (likely around 254 nm and 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solution and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.
Conclusion and Future Directions
7-Methylbenzo[d]isoxazol-3-ol is a compound with a scientifically intriguing scaffold. While specific data on this molecule is sparse, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation. Future research should focus on its definitive synthesis and characterization, followed by a systematic evaluation of its biological properties through a battery of in vitro assays. Such studies will be crucial in determining the potential of 7-Methylbenzo[d]isoxazol-3-ol and its derivatives as leads in drug discovery programs.
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Tautomeric equilibrium between the -ol and -one forms.
